molecular formula C21H20ClN3O2S B2505010 N1-(2-(2-(4-chlorophenyl)thiazol-4-yl)ethyl)-N2-(2-ethylphenyl)oxalamide CAS No. 895783-33-2

N1-(2-(2-(4-chlorophenyl)thiazol-4-yl)ethyl)-N2-(2-ethylphenyl)oxalamide

Cat. No.: B2505010
CAS No.: 895783-33-2
M. Wt: 413.92
InChI Key: AJYSFUKEIHWOFB-UHFFFAOYSA-N
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Description

N1-(2-(2-(4-chlorophenyl)thiazol-4-yl)ethyl)-N2-(2-ethylphenyl)oxalamide is a synthetic organic compound that belongs to the class of oxalamides This compound is characterized by the presence of a thiazole ring, a chlorophenyl group, and an ethylphenyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N1-(2-(2-(4-chlorophenyl)thiazol-4-yl)ethyl)-N2-(2-ethylphenyl)oxalamide typically involves the following steps:

    Formation of the Thiazole Ring: The thiazole ring can be synthesized by reacting 4-chlorobenzaldehyde with thiourea in the presence of a base such as sodium hydroxide.

    Alkylation: The thiazole derivative is then alkylated using an appropriate alkylating agent to introduce the ethyl group.

    Oxalamide Formation: The final step involves the reaction of the alkylated thiazole derivative with oxalyl chloride and 2-ethylphenylamine to form the desired oxalamide compound.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of automated reactors and precise control of reaction conditions to ensure high yield and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

N1-(2-(2-(4-chlorophenyl)thiazol-4-yl)ethyl)-N2-(2-ethylphenyl)oxalamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the chlorophenyl group.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Sodium borohydride in methanol or ethanol.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base.

Major Products Formed

    Oxidation: Formation of corresponding sulfoxides or sulfones.

    Reduction: Formation of reduced thiazole derivatives.

    Substitution: Formation of substituted thiazole derivatives.

Scientific Research Applications

N1-(2-(2-(4-chlorophenyl)thiazol-4-yl)ethyl)-N2-(2-ethylphenyl)oxalamide has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential therapeutic applications, particularly in the development of new drugs.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of N1-(2-(2-(4-chlorophenyl)thiazol-4-yl)ethyl)-N2-(2-ethylphenyl)oxalamide involves its interaction with specific molecular targets. The compound is known to bind to certain enzymes or receptors, thereby modulating their activity. The exact molecular pathways involved depend on the specific application and target.

Comparison with Similar Compounds

Similar Compounds

  • N1-(2-(2-(4-bromophenyl)thiazol-4-yl)ethyl)-N2-(2-ethylphenyl)oxalamide
  • N1-(2-(2-(4-methylphenyl)thiazol-4-yl)ethyl)-N2-(2-ethylphenyl)oxalamide

Uniqueness

N1-(2-(2-(4-chlorophenyl)thiazol-4-yl)ethyl)-N2-(2-ethylphenyl)oxalamide is unique due to the presence of the chlorophenyl group, which imparts distinct chemical and biological properties. This compound’s specific structure allows for unique interactions with molecular targets, making it a valuable compound for research and development.

Properties

IUPAC Name

N-[2-[2-(4-chlorophenyl)-1,3-thiazol-4-yl]ethyl]-N'-(2-ethylphenyl)oxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H20ClN3O2S/c1-2-14-5-3-4-6-18(14)25-20(27)19(26)23-12-11-17-13-28-21(24-17)15-7-9-16(22)10-8-15/h3-10,13H,2,11-12H2,1H3,(H,23,26)(H,25,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AJYSFUKEIHWOFB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=CC=CC=C1NC(=O)C(=O)NCCC2=CSC(=N2)C3=CC=C(C=C3)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H20ClN3O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

413.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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